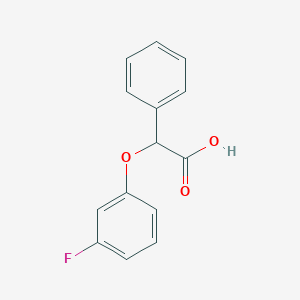

2-(3-Fluorophenoxy)-2-phenylacetic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-fluorophenoxy)-2-phenylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c15-11-7-4-8-12(9-11)18-13(14(16)17)10-5-2-1-3-6-10/h1-9,13H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAIUTBPPPFKEKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)OC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101285175 | |

| Record name | α-(3-Fluorophenoxy)benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101285175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016520-75-4 | |

| Record name | α-(3-Fluorophenoxy)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1016520-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-(3-Fluorophenoxy)benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101285175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance and Historical Development of Fluorinated Phenoxy Phenylacetic Acid Derivatives

The scientific importance of 2-(3-Fluorophenoxy)-2-phenylacetic acid is best understood by examining its constituent parts: the phenylacetic acid core and the strategic placement of a fluorine atom.

Phenylacetic acid and its derivatives represent a versatile and significant class of organic compounds with a broad spectrum of biological activities. mdpi.com The parent molecule, phenylacetic acid, is a naturally occurring auxin (a plant hormone) and also functions as a human metabolite. wikipedia.org Its structural framework is a fundamental building block for a multitude of pharmaceuticals, including anti-inflammatory drugs like diclofenac (B195802) and flurbiprofen. mdpi.com The utility of the phenylacetic acid scaffold as a starting material for drug synthesis is well-established, contributing to medications for a wide array of conditions. wikipedia.org

The introduction of fluorine into organic molecules is a pivotal strategy in modern drug design, a field of study that has seen significant development over the past several decades. mdpi.com Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly alter the physical, chemical, and biological properties of a molecule. Incorporating fluorine can enhance metabolic stability, improve binding affinity to biological targets, and increase bioavailability. The development of novel fluorinating agents and methods has been a critical historical progression, enabling chemists to precisely introduce fluorine into complex structures. mdpi.com

The combination of these two pillars—the proven phenylacetic acid scaffold and the strategic use of fluorine—gives rise to the class of fluorinated phenoxy-phenylacetic acid derivatives. Research into analogous compounds, such as those with different fluorination patterns or other halogen substitutions, has been driven by the quest for new therapeutic agents with improved efficacy and pharmacokinetic profiles. chemicalbook.com These derivatives are frequently investigated for their potential as anti-inflammatory, analgesic, and antipyretic agents.

Scope and Objectives of Academic Research on 2 3 Fluorophenoxy 2 Phenylacetic Acid

Direct and extensive academic research specifically focused on 2-(3-Fluorophenoxy)-2-phenylacetic acid is not widely present in publicly available literature, suggesting it is a relatively novel or specialized compound. However, based on the investigation of analogous structures, the scope and objectives of research on this molecule can be logically inferred.

A primary objective would be the development of efficient and scalable synthetic routes . The synthesis of related phenylacetic acid derivatives often involves multi-step processes, including palladium-catalyzed coupling reactions or the hydrolysis of precursor molecules. mdpi.cominventivapharma.com Research would aim to optimize reaction conditions to produce this compound with high yield and purity.

Following a successful synthesis, a comprehensive physicochemical characterization would be essential. This involves determining key properties such as melting point, boiling point, and solubility, along with spectroscopic analysis (NMR, IR, Mass Spectrometry) to confirm the molecular structure.

The core objective of subsequent research would likely be the exploration of its biological activity . Drawing parallels from the broader class of phenylacetic acid derivatives, investigations would likely focus on its potential as an anti-inflammatory agent, an analgesic, or a candidate for other therapeutic areas. This would involve a series of in vitro and in vivo assays to determine its efficacy and mechanism of action. For instance, studies on 2-(2,4-Difluorophenoxy)-2-phenylacetic acid have highlighted potential antibacterial properties, indicating a possible avenue of investigation for the 3-fluoro isomer as well.

Current Research Landscape and Gaps in Understanding for 2 3 Fluorophenoxy 2 Phenylacetic Acid

Stereoselective Synthesis and Enantiomeric Purity Control of this compound

The biological activity of chiral molecules like this compound is often dependent on their stereochemistry. Consequently, methods that allow for the selective synthesis of a single enantiomer are of paramount importance. Control over enantiomeric purity is achieved through several strategic approaches, including asymmetric catalysis and the use of chiral auxiliaries.

Asymmetric catalysis offers an elegant and efficient route to chiral compounds by employing a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. rsc.org In the context of α-arylacetic acids, this often involves the stereoselective alkylation of a prochiral enolate or a related intermediate.

A significant advancement is the direct, highly enantioselective alkylation of arylacetic acids using a chiral lithium amide as a noncovalent, recoverable stereodirecting agent. nih.gov This method bypasses the need for covalent attachment and removal of an auxiliary. The process involves the formation of an enediolate intermediate, which is then alkylated with high facial selectivity. The effectiveness of this approach is demonstrated by the high enantiomeric excess (ee) achieved for various arylacetic acids and alkylating agents. nih.gov For instance, the ethylation of phenylacetic acid can yield the product with 96% ee. nih.gov Chiral Frustrated Lewis Pairs (FLPs) have also emerged as a novel class of metal-free catalysts for asymmetric reactions, including hydrogenations, which could be adapted for the reduction of appropriate precursors to chiral α-aryloxy phenylacetic acids. rsc.org

Table 1: Enantioselective Alkylation of Arylacetic Acids Using a Chiral Lithium Amide Data sourced from a study on direct enantioselective alkylation. nih.gov

| Arylacetic Acid Substrate | Alkylating Agent | Enantiomeric Excess (ee) | Yield |

| Phenylacetic acid | Iodomethane | 88% | 83% |

| Phenylacetic acid | Iodoethane | 96% | 81% |

| Phenylacetic acid | 2-Iodopropane | >98% | 93% |

| 4-Methoxyphenylacetic acid | 2-Iodopropane | 97% | 85% |

| 3-(Trifluoromethyl)phenylacetic acid | 2-Iodopropane | 91% | 88% |

This interactive table summarizes the outcomes of an asymmetric alkylation protocol, highlighting the high efficiency and stereoselectivity of the method.

The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry. nih.gov This strategy involves the covalent attachment of a chiral molecule (the auxiliary) to the substrate, which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed to yield the enantiomerically pure product.

Commonly used auxiliaries for the alkylation of carboxylic acids include oxazolidinones and pseudoephedrine. nih.gov The general process for synthesizing a specific enantiomer of this compound using this method would involve:

Attachment: Coupling of phenylacetic acid to a chiral auxiliary to form an amide or ester.

Stereoselective Reaction: Deprotonation to form a chiral enolate, followed by reaction with an electrophilic fluorine source or a precursor to the 3-fluorophenoxy group. Alternatively, an α-halo-phenylacetic acid derivative could be reacted with 3-fluorophenol.

Removal: Hydrolytic cleavage of the auxiliary to release the chiral carboxylic acid. nih.gov

Novel Reaction Pathways and Optimized Synthetic Routes for this compound

The synthesis of this compound and its analogues can be achieved through various pathways. Research efforts are focused on improving efficiency, yield, and applicability to a diverse range of substrates.

One common route involves the nucleophilic substitution of an α-halo-phenylacetic ester with a phenate. For example, an α-bromo-phenylacetic ester can be reacted with 3-fluorophenate, followed by basic hydrolysis of the resulting ester to yield the final carboxylic acid. nih.gov

A different approach is the Bargellini reaction, which can prepare aryloxyacetic acids in a single step from a suitable phenol (B47542), a methyl ketone, and chloroform (B151607) or bromoform (B151600) in the presence of a base like KOH or NaOH. nih.gov

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki coupling, have also been adapted for the synthesis of phenylacetic acid derivatives. inventivapharma.com This strategy can be used to construct the carbon skeleton by coupling an aryl boronic acid with an α-halo-acetic acid derivative. For the synthesis of fluorinated derivatives, the required fluoro-substituted phenylboronic acid is often commercially available or can be synthesized. inventivapharma.com The efficiency of the Suzuki coupling for these Csp2-Csp3 bond formations can be moderate and is influenced by the choice of base and the electronic properties of the aryl group. inventivapharma.com

A patented method for preparing fluoro phenylacetic acids involves a two-step process starting from a fluoroaniline. google.com The first step is a diazotising addition reaction where the aniline (B41778) is converted to a diazonium salt and reacted with vinylidene chloride in the presence of a copper catalyst. The resulting trichloroethyl-fluorobenzene intermediate is then hydrolyzed under acidic conditions to afford the final fluoro phenylacetic acid. google.com

Table 2: Comparison of Synthetic Routes to Aryloxy/Phenylacetic Acids

| Synthetic Method | Key Reactants | Key Steps | Advantages |

| Nucleophilic Substitution nih.gov | α-Bromo-phenylacetic ester, 3-Fluorophenol | Substitution, Hydrolysis | Generally reliable, good for specific analogues. |

| Bargellini Reaction nih.gov | Phenol, Ketone, Chloroform | One-pot condensation | Single-step synthesis. |

| Suzuki Coupling inventivapharma.com | Aryl boronic acid, α-Halo-acetic ester | Pd-catalyzed cross-coupling | Versatile for building diverse derivatives. |

| Diazotization-Hydrolysis google.com | Fluoroaniline, Vinylidene chloride | Diazotization/Addition, Hydrolysis | Utilizes simple starting materials. |

| Cyanide Hydrolysis orgsyn.org | Benzyl (B1604629) cyanide | Acid-catalyzed hydrolysis | A classical, high-yielding route to the core phenylacetic acid structure. |

This interactive table compares different synthetic strategies, outlining their primary reactants and key features.

Green Chemistry Principles in the Synthesis of Fluorophenoxy-Phenylacetic Acid Compounds

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This involves considerations such as atom economy, use of less hazardous reagents, and energy efficiency.

A key principle is the use of catalytic methods over stoichiometric ones. Asymmetric catalysis rsc.orgnih.gov is inherently greener than using a chiral auxiliary because it avoids the waste generated from the multi-step auxiliary process. The catalyst is used in small amounts and can often be recycled.

Solvent choice is another critical factor. Traditional syntheses may use chlorinated solvents like dichloromethane (B109758) or tetrachloromethane. google.comchemicalbook.com Green chemistry encourages the use of safer alternatives such as water, ethanol, or acetone, or even performing reactions under solvent-free conditions. google.comgoogle.com For instance, the hydrolysis of intermediates can often be carried out in aqueous acid or base. google.comorgsyn.org

Developing one-pot reactions, like the Bargellini reaction, improves process efficiency by reducing the number of steps and minimizing waste from intermediate purification. nih.gov Photochemical reactions, such as a photo-Favorskii rearrangement to produce phenylacetic acid from 2-chloroacetophenone, represent an alternative activation method that can sometimes be more environmentally benign than traditional heating. researchgate.net

Scale-Up Considerations for Laboratory to Preparative Synthesis of this compound

Transitioning a synthetic route from a small laboratory scale to a larger preparative or industrial scale introduces several challenges that must be addressed to ensure safety, efficiency, and reproducibility.

Heat Transfer: Many reactions, such as the hydrolysis of benzyl cyanide with sulfuric acid or Grignard reactions, are highly exothermic. orgsyn.org On a large scale, efficient heat dissipation is critical to prevent runaway reactions. This requires specialized reactors with appropriate cooling systems and careful control over the rate of reagent addition.

Reaction Time and Purity: Reaction times may need to be adjusted during scale-up. A reaction that is complete in a few hours in the lab might require a longer duration in a large reactor. orgsyn.org Furthermore, purification methods must be scalable. While column chromatography is common in the lab, it is often impractical for large quantities. chemicalbook.com Alternative methods like crystallization, distillation, or extraction become necessary. A large-scale alkylation of phenylacetic acid demonstrated that both yield and enantioselectivity could be maintained or even improved upon scale-up, with the chiral amine being recovered efficiently via a simple acid extraction. nih.gov

Reagent Handling and Safety: Handling large quantities of hazardous reagents like thionyl chloride, sodium cyanide, or strong acids requires stringent safety protocols and specialized equipment to minimize exposure and prevent accidents. google.comgoogle.com

Electrophilic and Nucleophilic Substitution Reactions

The two aromatic rings in this compound exhibit distinct reactivities toward substitution reactions, dictated by the nature of their substituents.

Electrophilic Aromatic Substitution (EAS): Electrophilic aromatic substitution involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. wikipedia.orgbyjus.com The reaction proceeds via a two-step mechanism: initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com The rate and regioselectivity of EAS are heavily influenced by the substituents present on the ring.

On the Phenyl Ring: The phenyl ring is substituted with the 2-(3-fluorophenoxy)acetic acid group [-CH(O-ArF)COOH]. This bulky group, due to its electron-withdrawing inductive effect and potential steric hindrance, is expected to be deactivating towards EAS compared to benzene. It would likely direct incoming electrophiles to the ortho and para positions, though the reaction rate would be significantly reduced.

On the 3-Fluorophenoxy Ring: This ring contains two substituents: an ether linkage (-O-R) and a fluorine atom (-F).

The ether oxygen is a strongly activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance.

The fluorine atom is a deactivating group due to its strong inductive electron withdrawal, but it also directs incoming electrophiles to the ortho and para positions because of resonance effects.

The directing effects of these two groups are competitive. The ether is a stronger activating group than fluorine is a deactivating one. Therefore, substitution will be directed primarily by the oxygen to positions ortho and para to it (C2, C4, and C6). The fluorine at C3 will exert its deactivating and meta-directing influence relative to its own position, which further complicates the regiochemical outcome.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. masterorganicchemistry.com This reaction is generally feasible only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.org

On the 3-Fluorophenoxy Ring: The fluorine atom can act as a leaving group in SNAr reactions. However, the 3-fluorophenoxy ring in the parent molecule is not strongly activated for traditional SNAr, as the ether group is electron-donating. For SNAr to occur, additional strong electron-withdrawing groups (like -NO2) would typically need to be present on the ring. libretexts.org However, modern synthetic methods, such as cation radical-accelerated substitution or homolysis-enabled electronic activation, can facilitate SNAr on unactivated or even electron-rich fluoroarenes. osti.govnih.gov For instance, photoredox catalysis can be used for the nucleophilic defluorination of unactivated fluoroarenes with nucleophiles like azoles, amines, and carboxylic acids. nih.gov

On the Phenyl Ring: This ring lacks a suitable leaving group and is not electronically activated for SNAr, making such reactions highly improbable under standard conditions.

Esterification and Amidation Chemistry of the Carboxylic Acid Moiety

The carboxylic acid group [-COOH] is a primary site of reactivity, readily undergoing esterification and amidation to form a wide range of derivatives.

Esterification: Esterification is the reaction of the carboxylic acid with an alcohol to form an ester. The α-carbon of this compound is sterically hindered by the adjacent phenyl and phenoxy groups, which can influence reaction rates. Common esterification methods include:

Fischer Esterification: This is an acid-catalyzed equilibrium reaction with an alcohol, typically requiring an excess of the alcohol and removal of water to drive the reaction to completion. masterorganicchemistry.comyoutube.com

Reaction with Alkyl Halides: The carboxylate anion, formed by deprotonating the acid with a base, can act as a nucleophile to displace a halide from an alkyl halide, forming the ester.

Carbodiimide-Mediated Coupling: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the alcohol. The addition of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can dramatically accelerate these reactions, allowing for the esterification of sterically hindered acids and alcohols at room temperature. organic-chemistry.org

Studies on the esterification of the related phenylacetic acid show that various catalysts can be employed effectively, including heterogeneous acid catalysts like Amberlyst-15 and metal-exchanged nanoclays. researchgate.netnih.gov

Amidation: Amidation involves the reaction of the carboxylic acid with an amine to form an amide. Direct condensation requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. More commonly, coupling agents or conversion to a more reactive acyl derivative is required.

Direct Thermal Amidation: This method is often inefficient and requires harsh conditions. However, various catalysts have been developed to facilitate the direct reaction at lower temperatures.

Coupling Reagents: Similar to esterification, carbodiimides (DCC, EDC) and peptide coupling reagents (e.g., HATU) are highly effective for amide bond formation under mild conditions. fishersci.co.uk

Metal-Catalyzed Direct Amidation: Recent research has focused on catalysts that enable the direct coupling of carboxylic acids and amines. Studies on phenylacetic acid have shown that catalysts based on NiCl2, borate (B1201080) esters like B(OCH2CF3)3, and titanium complexes can effectively promote amidation with a variety of amines. nih.govnih.govresearchgate.net The electronic properties of substituents on the aromatic rings can influence yields, with para-substituted derivatives often giving higher yields than ortho-substituted ones due to reduced steric hindrance. nih.gov

Table 1: Comparison of Catalytic Systems for Direct Amidation of Phenylacetic Acid Derivatives

| Catalyst System | Amine Substrate | Typical Conditions | Key Findings | Reference |

| NiCl₂ (10 mol%) | Benzylamine | Toluene, 110°C, 20 h | Effective for various phenylacetic acids. Yields are sensitive to steric and electronic effects of ring substituents (para > meta >> ortho). | nih.gov |

| B(OCH₂CF₃)₃ (2 equiv) | Benzylamine | MeCN, 80°C, 5-15 h | Operationally simple, can be carried out open to air with equimolar reactants. A solid-phase workup can be used. | nih.gov |

| TiCp₂Cl₂ | Various Amines | - | Mild and efficient for reacting arylacetic acids with different amines, affording good to excellent yields (except with aniline). | researchgate.net |

| ZrCl₄ / Cp₂ZrCl₂ | Secondary Amines | Xylene, 150°C | Effective for less reactive systems like anilines and benzoic acids, improving yields over uncatalyzed thermal reactions. | sci-hub.se |

Aromatic Functionalization and Directed ortho-Metallation Studies on the Phenoxy and Phenyl Rings

Directed ortho-metallation (DoM) is a powerful tool for the regioselective functionalization of aromatic C-H bonds. wikipedia.org The reaction utilizes a directing metalation group (DMG) which coordinates to a strong organolithium base (e.g., n-BuLi, s-BuLi), leading to deprotonation at the adjacent ortho position. organic-chemistry.orgbaranlab.org The resulting aryllithium intermediate can then be trapped with various electrophiles. organic-chemistry.org

For this compound, several functional groups could potentially act as DMGs:

Carboxylate Group: The carboxylic acid proton is the most acidic site and will be deprotonated first by the organolithium base. The resulting lithium carboxylate (-COOLi) is a moderate DMG. It would direct a second deprotonation to the ortho positions of the phenyl ring.

Ether Oxygen: The oxygen of the phenoxy group is a Lewis basic site that can coordinate lithium. It is generally considered a moderate DMG and would direct lithiation to the positions ortho to the ether linkage on the fluorophenoxy ring (C2 and C6). organic-chemistry.org

The regiochemical outcome of a DoM reaction on this molecule would depend on the reaction conditions (base, solvent, temperature) and the relative directing power of the in-situ formed carboxylate versus the ether oxygen. It is plausible that metallation could be selectively achieved on either ring.

Metallation of the Phenyl Ring: Using two or more equivalents of a strong base would first form the lithium carboxylate, which could then direct lithiation to the C2' and C6' positions of the phenyl ring.

Metallation of the 3-Fluorophenoxy Ring: The ether oxygen can direct lithiation to the C2 and C6 positions. The fluorine at C3 might also exert a weak directing effect. Competition between these sites would be expected, potentially leading to a mixture of products unless one site is sterically or electronically favored. uwindsor.ca

Following metallation, quenching with an electrophile (E+) such as an aldehyde, carbon dioxide, or an alkyl halide would introduce a new functional group at the lithiated position.

Transition Metal-Catalyzed Transformations

The C-F bond in the 3-fluorophenoxy ring and potential C-H bonds on both rings are targets for transition metal-catalyzed transformations, particularly cross-coupling reactions. These reactions are fundamental for constructing new C-C and C-heteroatom bonds.

C-F Bond Activation/Cross-Coupling: The carbon-fluorine bond is the strongest single bond to carbon, making its activation challenging. However, significant progress has been made in using transition metal catalysts (e.g., Ni, Pd, Ti, Ta) to cleave the C-F bond of fluoroarenes and engage them in cross-coupling reactions. ciac.jl.cnresearchgate.net

For this compound, the C-F bond at the C3 position could potentially undergo reactions such as:

Suzuki Coupling: Reaction with an organoboron reagent to form a new C-C bond.

Heck Coupling: Reaction with an alkene.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

Hiyama Coupling: Reaction with an organosilicon reagent. mdpi.com

These transformations would replace the fluorine atom with a new substituent, providing a powerful method for derivatization of the phenoxy ring. Early transition metals like titanium and tantalum have shown activity in catalyzing the cross-coupling of aryl fluorides with Grignard reagents. researchgate.net

C-H Activation/Functionalization: Another advanced strategy is the direct functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials. Transition metal catalysts can selectively activate and functionalize C-H bonds, often guided by a directing group. The carboxylate and ether oxygen within the molecule could serve as directing groups to functionalize ortho C-H bonds on either aromatic ring under appropriate catalytic conditions (e.g., with Pd, Rh, or Ru catalysts).

Reaction Kinetics and Thermodynamic Analysis of Derivatization Reactions

The rates and equilibria of derivatization reactions, particularly esterification and amidation, are crucial for optimizing synthetic procedures.

Reaction Kinetics: The kinetics of derivatization of the carboxylic acid moiety are influenced by temperature, catalyst concentration, reactant concentrations, and steric hindrance.

Esterification Kinetics: Studies on the esterification of phenylacetic acid with p-cresol (B1678582) using an H-β zeolite catalyst under microwave irradiation have been modeled using the Langmuir-Hinshelwood-Hougen-Watson (LHHW) formalism, which is suitable for heterogeneous catalysis. acs.org The activation energy for this specific surface reaction was determined to be 25.8 kcal/mol. acs.org In another study involving phase-transfer catalyzed esterification of a substituted phenylacetic acid, the activation energy was found to be 64.6 kJ/mol (approx. 15.4 kcal/mol), indicating that the reaction rate is moderately sensitive to temperature. acs.org

Amidation Kinetics: The direct thermal amidation reaction generally follows second-order kinetics. The reaction begins with a rapid acid-base equilibrium to form an ammonium carboxylate salt. researchgate.net The rate-limiting step is the subsequent dehydration of this salt or the reaction of the free amine with a hydrogen-bonded carboxylic acid dimer. researchgate.net Computational studies suggest that for acid-catalyzed aminolysis of esters, a concerted mechanism where the C-N bond forms as the C-O bond breaks may be favored over a classic stepwise pathway involving a tetrahedral intermediate. rhhz.net

Table 2: Kinetic Parameters for Related Esterification Reactions

| Reaction | Catalyst | Kinetic Model | Activation Energy (Ea) | Frequency Factor (k₀) | Reference |

| Phenylacetic acid + p-cresol | H-β Zeolite | LHHW | 25.8 kcal/mol | 5.3 x 10⁸ cm³/mol·s | acs.org |

| (4-methoxyphenyl)acetic acid + 1-bromobutane | Phase-Transfer Catalyst | Empirical Rate Equation | 64.6 kJ/mol | - | acs.org |

| Substituted benzoic acids + MeI | - (Flow reactor) | Hammett Correlation | 43.1 kJ/mol | - | mdpi.com |

Thermodynamic Analysis: Derivatization reactions are typically equilibrium processes.

Esterification Thermodynamics: Fischer esterification is a reversible reaction, and its equilibrium position is governed by the relative stability of reactants and products. masterorganicchemistry.com The reaction is often characterized by a small change in enthalpy (ΔH) and entropy (ΔS). For example, the esterification of levulinic acid with 1-butene (B85601) has a reaction enthalpy of -32.9 kJ/mol and an entropy change of -70 J/(mol·K), indicating it is a moderately exothermic process that becomes less favorable at higher temperatures. ub.edu To achieve high yields, water is typically removed to shift the equilibrium toward the products.

Computational and Theoretical Chemistry Studies of 2 3 Fluorophenoxy 2 Phenylacetic Acid

Quantum Chemical Calculations and Spectroscopic Property Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. researchgate.net For aromatic carboxylic acids like 2-(3-Fluorophenoxy)-2-phenylacetic acid, DFT calculations can elucidate key aspects of its structure and reactivity. Although specific DFT studies on this exact compound are not prevalent in the literature, research on analogous phenoxyacetic acid derivatives provides a framework for the expected findings. eurjchem.comresearchgate.netnih.gov

DFT calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. From this optimized structure, a wealth of information can be derived. The distribution of electron density can be visualized through the Molecular Electrostatic Potential (MEP) map, which identifies the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). eurjchem.com For this compound, the carboxylic acid group would be expected to be an electron-rich region, while the aromatic rings would exhibit a more complex electron distribution due to the interplay of the phenyl and fluorophenoxy groups.

A critical aspect of DFT studies is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. In studies of similar compounds, the HOMO is often localized on the aromatic rings, while the LUMO may be distributed over the carboxylic acid group and the rings. researchgate.net

The following table illustrates the types of data that would be generated from a DFT study of this compound, with hypothetical values for illustrative purposes.

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule |

| Molecular Electrostatic Potential (MEP) | Red (negative) regions around the carboxylic oxygen atoms; Blue (positive) regions around the acidic proton. | Predicts sites for electrophilic and nucleophilic attack. eurjchem.com |

These values are illustrative and not from experimental or published computational data on this specific molecule.

Ab initio calculations, which are based on first principles without the use of empirical parameters, are particularly useful for detailed conformational analysis. For a flexible molecule like this compound, with several rotatable bonds, ab initio methods can be used to determine the relative energies of different conformers and identify the most stable three-dimensional structures.

A study on the conformation of a similar molecule, α-cyano-α-fluorophenylacetic acid methyl ester, using both DFT and ab initio (MP2) methods, revealed two stable conformations with a small energy difference between them. nih.gov The conformational preference was found to be governed by complex hyperconjugative interactions. nih.gov A similar approach for this compound would involve rotating the key dihedral angles—specifically those around the ether linkage and the bond connecting the phenyl group to the chiral center—to map the potential energy surface and identify the low-energy conformers.

The relative energies of these conformers would be calculated to determine their population at a given temperature. This information is crucial as the biological activity and physical properties of a molecule can be highly dependent on its preferred conformation.

Molecular Docking and Ligand-Target Interaction Prediction (Non-clinical targets)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or enzyme. researchgate.net This method is instrumental in drug discovery and molecular biology for understanding ligand-target interactions. researchgate.net In the context of this compound, docking studies could be performed against various non-clinical targets to explore its potential interactions.

For instance, studies on phenylacetic acid derivatives have explored their docking with enzymes like urease and Pim kinase, as well as with DNA. researchgate.net Similarly, derivatives of phenoxyacetic acid have been docked into the active sites of enzymes like cyclooxygenases (COX). mdpi.com These studies reveal that the binding is often driven by a combination of hydrogen bonds, hydrophobic interactions, and polar interactions. researchgate.netnih.gov

In a hypothetical docking study of this compound with a non-clinical enzyme target, the carboxylic acid group would be a prime candidate for forming hydrogen bonds with amino acid residues like arginine or serine in the active site. mdpi.com The phenyl and fluorophenoxy rings would likely engage in hydrophobic and π-stacking interactions with aromatic residues such as tyrosine or phenylalanine. The fluorine atom could also participate in specific polar interactions.

The results of a molecular docking study are typically summarized in a table that includes the binding affinity (or docking score) and the key interacting residues.

| Target | Binding Affinity (kcal/mol) (Hypothetical) | Key Interacting Residues (Hypothetical) |

| Urease | -7.5 | HIS-A222 (Hydrogen Bond), ALA-A366 (Hydrophobic) |

| Pim-1 Kinase | -8.2 | LYS-B67 (Hydrogen Bond), PHE-B49 (π-stacking) |

| Cyclooxygenase-2 | -9.1 | ARG-120 (Hydrogen Bond), TYR-385 (π-stacking) |

These values and interactions are for illustrative purposes and are based on studies of related compounds. researchgate.netmdpi.com

Molecular Dynamics Simulations of this compound in Solvation and Protein Environments (Non-clinical relevance)

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the study of the motion of atoms and molecules over time. An MD simulation of this compound could be conducted in a solvent box (e.g., water) to understand its solvation properties and conformational dynamics in an aqueous environment. This would reveal how water molecules arrange around the solute and the stability of its different conformers in solution.

Furthermore, MD simulations of the ligand-protein complex obtained from molecular docking can provide deeper insights into the stability of the binding pose and the nature of the interactions. The simulation would show how the ligand and the protein active site adapt to each other and the role of water molecules in mediating interactions. Key metrics from an MD simulation include the root-mean-square deviation (RMSD) to assess the stability of the complex, and the root-mean-square fluctuation (RMSF) to identify flexible regions.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Related Chemical Series (Excluding human endpoints)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govmdpi.com These models are developed by finding a correlation between calculated molecular descriptors and the observed activity. mdpi.com While a specific QSAR model for this compound is not available, the principles can be illustrated based on studies of related phenoxyacetic acids and other chemical series. nih.govnih.gov

The development of a QSAR model involves several steps:

Data Set Selection: A series of structurally related compounds with measured activity against a non-clinical endpoint (e.g., inhibition of a plant enzyme) is chosen.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors are calculated. These can include constitutional, topological, geometric, and electronic descriptors.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that predicts activity based on a subset of the most relevant descriptors. nih.govbiointerfaceresearch.com

Validation: The model is rigorously validated to ensure its statistical significance and predictive power. nih.govmdpi.com

For a series of phenoxyacetic acid analogs, a QSAR model might find that descriptors related to lipophilicity (e.g., logP), electronic properties (e.g., Hammett constants or atomic charges), and steric parameters (e.g., molar refractivity) are important for activity. nih.gov

The resulting QSAR equation would look something like this (for illustrative purposes only):

Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Such a model could then be used to predict the activity of new, unsynthesized analogs, guiding further research efforts.

Biological Target Identification and Mechanistic Studies Non Clinical/in Vitro

Enzyme Inhibition Kinetics and Binding Affinity Studies of 2-(3-Fluorophenoxy)-2-phenylacetic acid

No data is publicly available regarding the enzyme inhibition kinetics or binding affinity of this compound.

In Vitro Assays with Isolated Enzymes

No studies have been published detailing in vitro assays with isolated enzymes for this compound.

Allosteric Modulation Investigations

There is no information available on whether this compound acts as an allosteric modulator of any enzyme.

Receptor Ligand Binding Assays and Receptor Subtype Selectivity (Non-clinical targets)

No receptor ligand binding assays or data on receptor subtype selectivity have been reported for this compound.

Cellular Pathway Modulation in Model Organisms and Cell Lines (Non-human, mechanistic focus)

There are no published studies on the modulation of cellular pathways by this compound in any model organisms or cell lines.

Protein-Ligand Interaction Analysis using Biophysical Techniques

No biophysical studies, such as X-ray crystallography, NMR spectroscopy, or surface plasmon resonance, have been conducted to analyze the interaction of this compound with any protein target.

Exploratory Biological Screening in Non-human Systems for Novel Bioactivities

No results from exploratory biological screening of this compound in non-human systems have been made publicly available.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 3 Fluorophenoxy 2 Phenylacetic Acid Derivatives

Rational Design and Synthesis of Structural Analogues

The rational design of analogues of 2-(3-Fluorophenoxy)-2-phenylacetic acid is a strategic process aimed at enhancing desired properties such as potency, selectivity, and metabolic stability. Synthesis strategies are diverse, often beginning with the core phenoxyacetic acid structure, which can be prepared through methods like the reaction of a phenol (B47542) with a haloacetic acid derivative. google.com

A common synthetic route involves the coupling of a substituted phenol with an appropriate phenylacetic acid precursor. For instance, the synthesis of phenoxyacetic acid derivatives has been achieved by treating aldehydes with ethyl bromoacetate (B1195939) to form ethyl phenoxyacetate (B1228835) intermediates, which are then hydrolyzed to the corresponding carboxylic acids. mdpi.com More complex analogues, such as those involving 2-anilinophenylacetic acids, have been synthesized to probe the impact of replacing the ether linkage with an amine. researchgate.net

Advanced catalytic methods, such as palladium-catalyzed C-H olefination, offer sophisticated tools for the direct functionalization of α-phenoxyacetic acids, allowing for the introduction of various substituents at specific positions to create a library of analogues. nih.gov The synthesis of related 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors involved reacting halo-nitroarenes with 2-fluorophenol, followed by nitro group reduction and coupling with a carboxylic acid to systematically explore the structure-activity relationships (SAR). nih.gov Similarly, multi-step syntheses have been developed to create complex 2-phenylacetic acid derivatives with multiple aromatic substitutions, demonstrating the versatility of available synthetic methodologies. mdpi.com This rational approach allows researchers to systematically modify different regions of the scaffold to map out the SAR. nih.govmdpi.com

Positional Isomer Effects on Biological Activity and Chemical Properties

The position of substituents, particularly the fluorine atom on the phenoxy ring, has a profound effect on the molecule's biological activity and chemical properties. Studies on related scaffolds have demonstrated that even minor changes in substituent placement can lead to significant shifts in efficacy.

In a series of SLACK potassium channel inhibitors based on a 2-aryloxy acetamide (B32628) scaffold, moving the fluorine substituent on the phenoxy ring from the 2-position (ortho) to the 3-position (meta) or 4-position (para) was well-tolerated, resulting in only slight reductions in inhibitory potency. nih.gov This suggests a degree of flexibility in the binding pocket for this particular target.

Conversely, studies on other chemical series, such as fluorobenzoxaboroles, show a more dramatic positional effect. The introduction of a fluorine atom into the aromatic ring generally increases the acidity (lowers the pKa value) compared to the unsubstituted compound. researchgate.net The position of the fluorine atom dictates the extent of this electronic influence. For example, the acidity of fluorophenylboronic acids varies significantly with the fluorine's location. researchgate.net Research on chlorinated phenoxyacetic acid herbicides also highlights that the position of the halogen substituent significantly impacts the molecule's reactivity and aromaticity, with para-substitution having a smaller destabilizing effect on the π-electron system compared to ortho or meta substitutions. nih.gov

Table 1: Effect of Fluoro Positional Isomers on Biological Activity in SLACK Channel Inhibitors

| Compound Analogue | Position of Fluorine | Relative Potency |

|---|---|---|

| Reference Compound | 2-Fluoro (ortho) | Baseline |

| Analogue 1 | 3-Fluoro (meta) | Slight reduction |

| Analogue 2 | 4-Fluoro (para) | Slight reduction |

Data derived from a study on 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors of SLACK potassium channels. nih.gov

Stereochemical Influences on Molecular Recognition and Activity

Stereochemistry plays a critical role in the biological activity of chiral molecules like this compound, which possesses a chiral center at the alpha-carbon. The three-dimensional arrangement of atoms determines how a molecule fits into the binding site of a biological target, such as an enzyme or receptor. nih.govresearchgate.net

For many classes of arylalkanoic acids, it has been established that biological activity often resides in only one of the enantiomers. orientjchem.org For example, in many non-steroidal anti-inflammatory drugs (NSAIDs) of the arylpropionic acid class, the (S)-enantiomer is responsible for the therapeutic activity. orientjchem.org The differential activity between enantiomers arises because the protein targets are themselves chiral, leading to diastereomeric interactions with distinct binding affinities. nih.gov

The synthesis and testing of individual stereoisomers are therefore crucial for understanding molecular recognition. researchgate.netresearchgate.net For example, in studies of nature-inspired compounds, only isomers with a specific stereoconfiguration, such as (5S, αS), showed significant biological activity, suggesting that uptake and target interaction are highly stereoselective. nih.govresearchgate.net Molecular modeling can further illuminate the structural and stereochemical requirements for efficient interaction and binding to a target. nih.gov

Substituent Effects on Reactivity and Electronic Properties

The introduction of various substituents onto the phenyl or phenoxy rings of the core structure systematically alters its electronic properties and chemical reactivity. nih.gov The fluorine atom in the parent compound is a key substituent; its high electronegativity exerts a strong inductive electron-withdrawing effect, which can increase the acidity of the carboxylic acid group and influence binding interactions. researchgate.netnih.gov

In SAR studies of related scaffolds, a wide range of substituents have been explored to probe their effects. In the SLACK channel inhibitor series, replacing the fluoro group with other halogens or electron-withdrawing groups led to notable changes in potency. nih.gov For instance, 2-chloro, 4-chloro, and 4-trifluoromethyl analogues showed improved potency relative to the 2-fluoro hit compound. nih.gov In contrast, electron-donating groups like methyl and methoxy (B1213986) did not lead to superior potency. nih.gov This indicates a preference for electron-deficient or specific halogen substitutions in the binding pocket of that particular target.

Quantitative structure-activity relationship (QSAR) analyses on related compound series have shown that parameters like lipophilicity and the angle between the two phenyl rings are crucial for activity. researchgate.net The electronic nature of substituents directly impacts these parameters and, consequently, the biological outcome.

Table 2: Influence of Phenyl Ring Substituents on SLACK Channel Inhibition

| Substituent (Position) | Effect on Potency (Relative to 2-Fluoro hit) |

|---|---|

| 2-Chloro | Improved |

| 4-Chloro | Improved |

| 4-Trifluoromethyl | Improved |

| 2-Methyl | Not superior |

| 3-Methyl | Not superior |

| 4-Methyl | Not superior |

| 4-Cyano | Improved |

Data derived from a study on 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors. nih.gov

Conformational Restriction and Rigidity Impact on Molecular Interactions

The flexibility of the this compound structure allows it to adopt various conformations in solution. However, binding to a biological target often requires the molecule to adopt a specific, low-energy conformation. Introducing conformational rigidity or restricting the molecule's rotational freedom can pre-organize it into this "bioactive" conformation, potentially enhancing binding affinity and activity. researchgate.net

Strategies to induce rigidity include introducing cyclic structures or bulky groups that hinder free rotation. For example, the Thorpe-Ingold effect, where gem-dimethyl groups are placed on the alpha-carbon, can favor a particular conformation and has been shown to increase reactivity in certain synthetic reactions. nih.gov While a flexible molecule can adapt to a binding site, it pays an entropic penalty upon binding. A more rigid analogue that is already in the correct conformation does not pay this penalty, which can translate to stronger binding.

Advanced Analytical Methodologies for Research Applications of 2 3 Fluorophenoxy 2 Phenylacetic Acid

Spectroscopic Characterization for Structural Elucidation of Reaction Products and Complexes

Spectroscopy is indispensable for the detailed structural investigation of 2-(3-Fluorophenoxy)-2-phenylacetic acid. Different spectroscopic methods provide complementary information, allowing for a full structural assignment and mechanistic understanding of its chemical reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of this compound and its derivatives. By analyzing the chemical environment of specific nuclei, such as ¹H (proton), ¹³C, and ¹⁹F, researchers can gain deep insights into reaction mechanisms and the formation of complexes.

¹H NMR: Proton NMR provides information on the number and connectivity of hydrogen atoms. For this compound, the spectrum would show distinct signals for the aromatic protons on both the phenyl and fluorophenoxy rings, a singlet for the methine proton (CH), and a broad singlet for the carboxylic acid proton (OH). The splitting patterns and coupling constants of the aromatic protons can confirm the substitution pattern.

¹³C NMR: Carbon-13 NMR helps to identify all unique carbon atoms in the molecule. Key signals would include the carbonyl carbon of the carboxylic acid, the methine carbon, and the various aromatic carbons. The carbon attached to the fluorine atom would exhibit a characteristic C-F coupling. Similar phenylacetic acid structures show predictable chemical shifts for the core carbons. chemicalbook.com

¹⁹F NMR: Fluorine-19 NMR is highly specific and sensitive for fluorine-containing compounds. It would show a single resonance for the fluorine atom on the phenoxy ring, providing direct evidence of its presence and electronic environment.

By monitoring changes in these NMR spectra during a reaction, researchers can track the consumption of reactants and the formation of products, providing critical data for mechanistic studies. For instance, the disappearance of reactant signals and the appearance of new product signals can be quantified over time to determine reaction kinetics. researchgate.net

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Key Features |

| ¹H | 10.0 - 13.0 | Carboxylic acid (COOH), broad singlet |

| 6.8 - 7.5 | Aromatic protons (Ar-H), complex multiplets | |

| 5.5 - 6.0 | Methine proton (CH), singlet | |

| ¹³C | 170 - 180 | Carbonyl carbon (C=O) |

| 161 - 164 | Carbon attached to Fluorine (C-F), doublet | |

| 110 - 158 | Aromatic carbons (Ar-C) | |

| 78 - 85 | Methine carbon (CH) | |

| ¹⁹F | -110 to -115 | Fluorine on aromatic ring |

Mass Spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a highly sensitive and selective method for monitoring reaction progress and identifying metabolites in in vitro studies.

For reaction monitoring, a small aliquot of the reaction mixture can be analyzed at different time points. The mass spectrometer can track the ion intensity of the starting materials and the desired product, allowing for real-time assessment of reaction efficiency and yield. waters.com Techniques like Parallel Reaction Monitoring (PRM) on high-resolution mass spectrometers offer enhanced specificity for targeted quantification of reaction components. mdpi.com

In non-human, in vitro metabolic studies (e.g., using liver microsomes), LC-MS/MS is the method of choice. The parent compound is incubated in the biological matrix, and the resulting mixture is analyzed. The mass spectrometer can screen for predicted metabolic transformations, such as hydroxylation, glucuronidation, or cleavage of the ether bond. By comparing the fragmentation patterns (MS/MS spectra) of the parent compound with those of potential metabolites, their structures can be confidently identified. Studies on similar compounds like phenylacetic acid have successfully used LC-MS/MS to identify and quantify metabolites in various biological samples. nih.gov

Table 2: Potential MS Fragmentation and Metabolite Ions for this compound

| Ion Type | m/z (Negative Mode) | Description |

| Precursor Ion | [M-H]⁻ = 245.06 | Deprotonated parent molecule |

| Fragment Ion 1 | 201.07 | Loss of CO₂ (decarboxylation) |

| Fragment Ion 2 | 111.01 | 3-Fluorophenoxy anion |

| In Vitro Metabolite 1 | [M-H+16]⁻ = 261.06 | Hydroxylation product (e.g., on a phenyl ring) |

| In Vitro Metabolite 2 | [M-H+176]⁻ = 421.09 | Glucuronide conjugate |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are robust techniques for the quantitative analysis of this compound in various research samples, provided proper calibration is performed. researchgate.net

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify functional groups within a molecule. For this compound, characteristic absorption bands would include a broad O-H stretch from the carboxylic acid, a sharp C=O stretch, C-O ether stretches, and a C-F stretch. The intensity of a specific, well-resolved peak (e.g., the carbonyl peak) is proportional to the concentration of the compound, a principle used in quantitative FTIR (qFTIR). semanticscholar.orgdntb.gov.ua This method can be applied to determine the concentration of the compound in simple, non-aqueous research matrices. Analysis of similar molecules like phenylacetic acid has shown distinct vibrational bands that can be used for identification and quantification. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: The presence of two aromatic rings (phenyl and fluorophenoxy) makes this compound a strong absorber of UV light. A UV-Vis spectrophotometer can be used to measure this absorbance at a specific wavelength (λmax). According to the Beer-Lambert law, absorbance is directly proportional to concentration. This provides a simple and rapid method for quantification in solution, often used in conjunction with HPLC for detection. plos.org

Table 3: Characteristic Spectroscopic Data for Quantitative Analysis

| Technique | Wavelength/Wavenumber Range | Functional Group/Chromophore | Application |

| FTIR | 2500-3300 cm⁻¹ (broad) | O-H stretch (Carboxylic Acid) | Identification |

| 1700-1750 cm⁻¹ (strong) | C=O stretch (Carboxylic Acid) | Quantitative Analysis | |

| 1200-1300 cm⁻¹ | C-F stretch | Identification | |

| 1000-1300 cm⁻¹ | C-O stretch (Ether & Acid) | Identification | |

| UV-Vis | 250-280 nm | Phenyl & Fluorophenoxy Rings (π→π*) | Quantitative Analysis |

Chromatographic Techniques for Purity Assessment and Isolation in Research Syntheses

Chromatography is essential for separating this compound from starting materials, byproducts, and other impurities generated during its synthesis. This ensures the purity of the final compound for subsequent research applications.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound. A well-developed reversed-phase HPLC (RP-HPLC) method can separate the target compound from closely related impurities with high resolution.

Method development typically involves:

Column Selection: A C18 or C8 column is commonly used for separating moderately polar compounds like this. nih.gov

Mobile Phase Optimization: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer) is used. The pH of the buffer is critical and is usually kept acidic (e.g., pH 3) to suppress the ionization of the carboxylic acid, leading to better peak shape and retention. researchgate.netpensoft.net

Detection: UV detection is ideal due to the strong UV absorbance of the aromatic rings. The detector is set to a wavelength of maximum absorbance (λmax) to ensure high sensitivity. pensoft.net

Validation: The final method is validated for specificity, linearity, accuracy, and precision according to established guidelines to ensure it is reliable for purity determination. chemrevlett.com The area of the main peak relative to the total area of all peaks in the chromatogram gives the percentage purity.

Table 4: Typical RP-HPLC Method Parameters for Purity Analysis

| Parameter | Condition | Purpose |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile : 0.02 M Phosphate Buffer (pH 3.0) | Eluent system to separate components. |

| Elution Mode | Isocratic or Gradient | Isocratic for simple mixtures; gradient for complex samples. |

| Flow Rate | 1.0 mL/min | Controls retention time and resolution. |

| Detector | UV-Vis at λmax (~265 nm) | Monitors the column effluent and quantifies the analyte. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

Gas Chromatography (GC) is typically used for analyzing volatile and thermally stable compounds. As a carboxylic acid, this compound has low volatility and high polarity, making it unsuitable for direct GC analysis. However, it can be analyzed by GC after a chemical derivatization step to convert it into a more volatile and less polar ester.

Common derivatization procedures include:

Esterification: Reaction with an alcohol (e.g., methanol) under acidic conditions to form the methyl ester.

Silylation: Reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ester.

Pentafluorobenzylation: Reaction with pentafluorobenzyl bromide (PFBBr) to create a PFB ester, which is highly sensitive for Electron Capture Detection (ECD). This approach is effective for related phenoxy acid compounds. nih.gov

Once derivatized, the compound can be separated on a suitable GC column (e.g., a polar capillary column) and detected, often by a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS). nih.gov GC-MS provides the added advantage of structural confirmation based on the fragmentation pattern of the derivative.

Table 5: Example GC-MS Method for the Methyl Ester Derivative

| Parameter | Condition | Purpose |

| Derivatization | Reaction with BF₃/Methanol (B129727) | Converts the carboxylic acid to its volatile methyl ester. |

| GC Column | DB-5ms or similar (30 m x 0.25 mm, 0.25 µm) | Nonpolar column for separation based on boiling point. |

| Carrier Gas | Helium at ~1 mL/min | Mobile phase for carrying the analyte through the column. |

| Oven Program | Start at 100°C, ramp to 280°C | Temperature gradient to elute components. |

| Injector Temp. | 250°C | Ensures rapid volatilization of the sample. |

| Detector | Mass Spectrometer (MS) | Provides mass-based detection and structural information. |

Capillary Electrophoresis and Microfluidic Systems for High-Throughput Analysis in Research Settings

Capillary Electrophoresis (CE) and its integration into microfluidic systems represent powerful tools for the high-throughput analysis of compounds like this compound. CE separates ions based on their electrophoretic mobility in a narrow fused-silica capillary under the influence of a high-voltage electric field. nih.gov The rate of migration is dependent on the molecule's charge-to-size ratio and the viscosity of the buffer solution. nih.gov

Capillary Zone Electrophoresis (CZE), the most common mode of CE, is particularly well-suited for the analysis of acidic compounds. nih.gov In CZE, the separation occurs in a free solution, and the principle is based on differences in electrophoretic mobility, which is directly proportional to the molecular charge and inversely proportional to the molecular size. nih.gov For this compound, its carboxylic acid group would be ionized in a basic buffer, allowing it to migrate as an anion.

The efficiency of CE separations is influenced by several key parameters:

Background Electrolyte (BGE): The choice of BGE, its concentration, and pH are critical. For related phenoxyacetic acids, borate (B1201080) and acetate (B1210297) buffers have been used effectively. researchgate.net A borate-phosphate buffer system has been shown to improve peak shape and achieve complete resolution of similar compounds in under five minutes. researchgate.net

Organic Modifiers: The addition of organic solvents like methanol, acetonitrile, or 2-butanol (B46777) to the BGE can significantly alter separation selectivity. researchgate.net For instance, in the analysis of 2,3-dihydroxy-3-phenylpropionate enantiomers, a buffer containing 6% methanol was part of the optimal conditions. nih.gov

Applied Voltage: Higher voltages generally lead to shorter analysis times, a key advantage for high-throughput screening. nih.govnih.gov

Microfluidic systems, or "lab-on-a-chip" technology, integrate CE and other analytical processes onto a small chip. These systems offer significant advantages for research applications, including drastically reduced consumption of samples and reagents, faster analysis times, and the potential for massive parallelization and automation. nih.gov The miniaturized format enhances heat dissipation, allowing for the use of higher electric fields and thus even faster separations than conventional CE. nih.gov Such systems are ideal for screening large libraries of compounds or for rapid purity assessments in synthetic chemistry research.

The table below outlines typical parameters that would be considered when developing a CZE method for this compound, based on established methods for similar analytes. researchgate.netnih.gov

| Parameter | Typical Setting | Purpose |

| Technique | Capillary Zone Electrophoresis (CZE) | Separation in free solution based on charge-to-size ratio. nih.gov |

| Capillary | Fused Silica (B1680970) (e.g., 50 µm i.d., ~40 cm length) | Provides the channel for electrophoretic separation. |

| Background Electrolyte | Borate-Phosphate Buffer (e.g., 35 mM Borate, 60 mM Phosphate) | Maintains pH and conductivity; influences migration and selectivity. researchgate.net |

| pH | 6.5 - 10.3 | Ensures the acidic analyte is deprotonated (anionic) for migration. researchgate.netnih.gov |

| Organic Modifier | Methanol, Acetonitrile, or 2-Butanol (5-25%) | Modifies solvent polarity and can improve separation selectivity. researchgate.net |

| Voltage | 15 - 25 kV | Drives the separation, with higher voltage reducing analysis time. nih.gov |

| Detection | Indirect UV Detection | Allows for the detection of analytes that do not have a strong chromophore. nih.gov |

Chiral Separation Techniques for Enantiomeric Excess Determination

As this compound is a chiral molecule, possessing a stereocenter at the alpha-carbon, its enantiomers may exhibit different biological activities. In many pharmaceutical contexts, one enantiomer provides the therapeutic effect while the other can be inactive or cause undesirable side effects. ntu.edu.tw Therefore, the ability to separate and quantify the individual enantiomers to determine the enantiomeric excess (ee) is crucial. nih.gov

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most direct and widely used method for this purpose. ntu.edu.tw The fundamental principle relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The differing stability of these complexes leads to different retention times, allowing for their separation. ntu.edu.tw

Key aspects of chiral HPLC method development include:

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs are exceptionally versatile and widely used. windows.net These are typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica support. nih.gov Columns like Chiralcel® and Lux® series, which feature selectors such as cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate), are effective for separating a broad range of chiral compounds, including arylcarboxylic acids. ntu.edu.twphenomenex.commdpi.com The choice of the specific CSP is the most critical factor in achieving separation.

Mobile Phase: The separation is highly sensitive to the composition of the mobile phase. For polysaccharide CSPs, separations are often performed in normal-phase mode using mixtures of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol (B130326) or ethanol. ntu.edu.tw The type and concentration of the alcohol modifier can dramatically affect retention and resolution. Small amounts of acidic or basic additives (e.g., trifluoroacetic acid for acidic analytes) are often added to the mobile phase to improve peak shape and prevent ionization. mdpi.com

Mechanism of Separation: Chiral recognition on polysaccharide CSPs is a complex process believed to involve a combination of interactions, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance. ntu.edu.tw The analyte must fit into the chiral grooves or cavities of the polysaccharide polymer in a way that maximizes these interactions, leading to differential retention.

While HPLC is dominant, CE can also be adapted for chiral separations by adding a chiral selector to the background electrolyte. nih.gov Cyclodextrins and their derivatives are common chiral selectors used in CE for resolving enantiomers. nih.govjiangnan.edu.cn

The following table presents exemplary conditions for the chiral HPLC separation of arylacetic and arylcarboxylic acids, which would serve as a starting point for method development for this compound. mdpi.com

| Parameter | Typical Setting | Purpose |

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers based on differential interaction with a CSP. ntu.edu.tw |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak AD-H, Chiralcel OJ-H) | Provides the chiral environment for enantioselective interactions. mdpi.com |

| Mobile Phase | n-Hexane / Isopropanol (IPA) (e.g., 90:10 v/v) | Elutes the compounds; the ratio of alkane to alcohol is critical for resolution. mdpi.com |

| Additive | Trifluoroacetic Acid (TFA) (e.g., 0.1%) | Suppresses ionization of the carboxylic acid group to improve peak shape. mdpi.com |

| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of the analysis and can influence separation efficiency. |

| Detection | UV (e.g., 254 nm) | Monitors the column effluent to detect the separated enantiomers. |

Role As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

Precursor in Natural Product Synthesis

There are no specific examples in the available scientific literature of 2-(3-Fluorophenoxy)-2-phenylacetic acid being used as a direct precursor in the total synthesis of a natural product. The parent compound, phenylacetic acid, is known to occur in nature, often as a metabolic product of L-phenylalanine, and is found in fruits, tobacco, and as an antimicrobial agent in ants. wikipedia.org Phenylacetic acid derived from the biotransformation of natural L-phenylalanine can be considered a natural flavor ingredient. wikipedia.org

The structure of this compound, however, is synthetic. The presence of the fluorophenoxy group means it is not a naturally occurring molecule itself. Its potential role in this context would be as a synthetic fragment to be incorporated into a larger, complex molecule that may be an analog of a natural product. The fluorine atom is often used in medicinal chemistry to create analogs of natural products with improved metabolic stability or binding affinity. Therefore, while not a precursor to a natural product in the traditional sense, it could serve as a key component in the synthesis of fluorinated natural product analogs.

Scaffold for Heterocyclic Compound Construction

The construction of heterocyclic compounds—cyclic structures containing atoms of at least two different elements—is fundamental to drug discovery and materials science. Although no specific studies detailing the use of this compound for this purpose are presently in the literature, its chemical structure offers several pathways for such transformations.

The carboxylic acid functional group is a versatile handle for synthesis. It can be readily converted into an amide, ester, or acyl chloride. This reactivity allows for a variety of cyclization strategies. For instance:

Intramolecular Friedel-Crafts Acylation: The carboxylic acid could be converted to an acyl chloride and then induced to react with one of the electron-rich aromatic rings to form a tricyclic ketone, a core structure for various biologically active molecules.

Pictet-Spengler or Bischler-Napieralski type reactions: By attaching a suitable amine-containing side chain to the carboxylic acid (forming an amide), subsequent cyclization could lead to the formation of nitrogen-containing heterocyclic systems.

Multi-component Reactions: The compound could participate as the acidic component in multi-component reactions, which are efficient methods for generating molecular diversity and building complex heterocyclic libraries.

The phenylacetic acid framework is a common feature in a number of pharmaceuticals, demonstrating its value as a scaffold. mdpi.com The addition of the fluorophenoxy group in this compound provides a pre-functionalized starting material for creating novel heterocyclic systems that are not readily accessible from simpler precursors.

Building Block in Materials Science Research (e.g., Polymers, Ligands for Catalysis)

In materials science, functionalized aromatic carboxylic acids are valuable building blocks. There are, however, no specific research articles that describe the incorporation of this compound into polymers or its use in the development of ligands for catalysis.

Theoretically, its utility in these areas can be projected:

Polymers: The carboxylic acid group allows the molecule to be used as a monomer in the synthesis of polyesters or polyamides. The bulky, rigid structure conferred by the two aromatic rings and the ether linkage could be used to create polymers with high thermal stability and specific mechanical properties. The fluorine atom could enhance properties such as chemical resistance and hydrophobicity.

Ligands for Catalysis: The oxygen atom of the ether linkage and the carbonyl oxygen of the carboxylic acid group present potential coordination sites for metal ions. The compound could be modified to create bidentate or polydentate ligands. Such ligands are crucial in homogeneous catalysis, where they are used to control the reactivity and selectivity of a metal catalyst. For example, phenylacetic acids have been used in palladium-catalyzed C-H activation reactions, highlighting the potential of this structural class in modern catalysis. google.com The electronic effect of the fluorine atom could be used to fine-tune the donor properties of a resulting ligand, thereby influencing the performance of the catalyst.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1016520-75-4 | |

| Molecular Formula | C₁₄H₁₁FO₃ | |

| IUPAC Name | (3-fluorophenoxy)(phenyl)acetic acid | |

| Physical Form | Powder |

| Purity | ≥95% | |

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Phenylacetic acid |

Future Directions and Emerging Research Avenues for 2 3 Fluorophenoxy 2 Phenylacetic Acid Research

Integration with Artificial Intelligence and Machine Learning for Predictive Studies

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) presents a significant opportunity to accelerate the discovery and optimization of molecules like 2-(3-Fluorophenoxy)-2-phenylacetic acid. Predictive models can forecast a wide range of molecular properties, saving considerable time and resources in laboratory experimentation.

Future research will likely focus on developing bespoke AI models trained on datasets of phenoxyacetic acid derivatives to predict key physicochemical and biological properties. By inputting the structure of this compound, these models could provide accurate estimations of solubility, acidity (pKa), and lipophilicity. Furthermore, AI can be instrumental in predicting biological activities. For instance, Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms like deep neural networks or graph neural networks, could screen the compound for potential therapeutic applications by predicting its interaction with various biological targets. This computational screening could suggest its potential as an anti-inflammatory agent or other therapeutic uses based on its structural similarity to known active compounds.

| Predicted Property | Potential AI/ML Model | Rationale and Research Focus |

|---|---|---|

| Acid Dissociation Constant (pKa) | Graph Neural Networks (GNN) | Accurately predicting pKa is crucial for understanding the compound's behavior in biological systems. GNNs can learn from the molecular graph structure to provide highly accurate predictions. |

| Solubility | Deep Neural Networks (DNN) | Predicting solubility in various solvents, including water, is vital for pharmaceutical development and reaction condition optimization. DNNs can model complex, non-linear relationships between molecular features and solubility. |

| Biological Activity (e.g., COX-2 Inhibition) | Support Vector Machines (SVM) / Random Forest | Screening for potential therapeutic targets. Based on the phenoxyacetic acid scaffold, models can predict inhibitory activity against enzymes like cyclooxygenase-2 (COX-2), guiding experimental validation. mdpi.com |

| ADME Properties (Absorption, Distribution, Metabolism, Excretion) | Ensemble Models | For potential therapeutic applications, predicting ADME properties is essential. Ensemble methods that combine multiple predictive models can offer more robust and reliable forecasts of how the compound would behave in the body. |

Exploration of Novel Reaction Catalysis for Synthesis and Transformation

While the synthesis of phenoxyacetic acids is well-established, future research will aim to develop more efficient, sustainable, and selective catalytic methods. The core structure of this compound involves a key aryl ether bond, the formation of which is a prime target for catalytic innovation.